Voxilaprevir

説明

Voxilaprevir is a nonstructural protein 3 and 4a protease inhibitor used to treat Hepatitis C infections . It is used in combination with sofosbuvir and velpatasvir . The combination has the trade name Vosevi and received a positive opinion from the European Committee for Medicinal Products for Human Use in June 2017 .

Synthesis Analysis

The synthesis of Voxilaprevir involves complex chemical reactions. The median peak plasma concentration of Voxilaprevir was observed 4 hours post-dose . Voxilaprevir is >99% bound to human plasma proteins and is primarily a substrate of CYP3A4 with slow turnover .

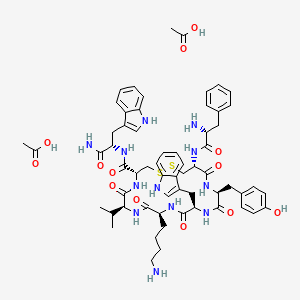

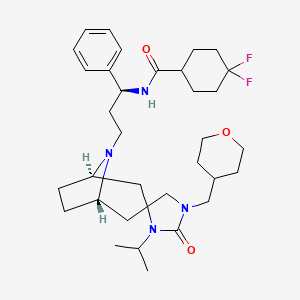

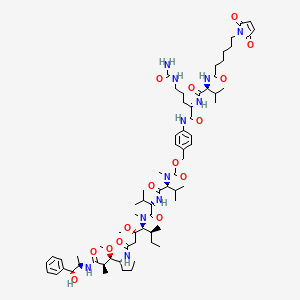

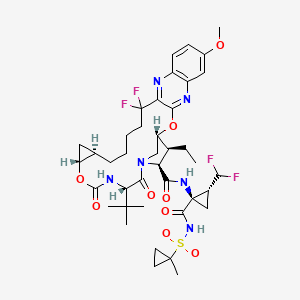

Molecular Structure Analysis

The molecular formula of Voxilaprevir is C40H52F4N6O9S . Its average mass is 868.934 Da and its monoisotopic mass is 868.345276 Da .

Chemical Reactions Analysis

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .

Physical And Chemical Properties Analysis

Voxilaprevir has a molecular weight of 868.94 g/mol . Its density is 1.4±0.1 g/cm³ . It is >99% bound to human plasma proteins .

科学的研究の応用

Hepatitis C Virus Infection Salvage Therapy

Scientific Field: Infectious Diseases and Therapy

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Patients with previous treatment failure who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were 93% (95% CI 91–95) in the ITT populations and 96% (95% CI 95–97) in the PP populations . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Direct-Acting Antiviral-Experienced Hepatitis C Virus Patients

Methods of Application: A systematic review and meta-analysis were performed by searching five electronic databases from inception to 31 January 2023 . The study outcomes were SVR12 and treatment-related adverse effects, with subgroup analysis performed based on genotype, cirrhosis, HCC, prior SOF/VEL exposure, and region .

Results or Outcomes: The study found that SOF/VEL/VOX is efficacious and safe for retreatment in DAA-experienced CHC patients, even with RAS mutation . The findings support SOF/VEL/VOX as a first-line rescue treatment for DAA-experienced CHC patients .

Treatment for Genotype 3 Hepatitis C Virus Patients

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Patients with genotype 3 HCV infection who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were significantly lower in GT3-infected patients (OR=2.29, 95% CI 1.23–4.27, P =0.009) than in non-GT3-infected patients . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Cirrhotic Hepatitis C Virus Patients

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Cirrhotic patients with HCV infection who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were significantly lower in cirrhotic patients (OR=2.22, 95% CI 1.07–4.60, P =0.03) than in non-cirrhotic patients . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Patients with NS3/4A Protein in HCV

Methods of Application

The application of Voxilaprevir in this context involves its use as a part of a combination therapy for the treatment of HCV. The specific methods of application, including dosage and duration of treatment, would be determined by a healthcare professional based on the individual patient’s condition and response to therapy .

Results or Outcomes

The use of Voxilaprevir in this context has been shown to result in a decrease in serum HCV RNA levels, indicating a reduction in the viral load within the patient. This can lead to the resolution of the HCV infection and improvement in the patient’s condition .

特性

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Voxilaprevir | |

CAS RN |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。